2-(Isopropylamino)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-ylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-8-7(9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLLXCQDAXHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563459 | |
| Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-12-7 | |
| Record name | 2-[(1-Methylethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations for 2 Isopropylamino Nicotinic Acid
Established Synthetic Routes to the 2-Aminonicotinic Acid Core
The synthesis of the 2-aminonicotinic acid scaffold, the precursor to 2-(isopropylamino)nicotinic acid, can be achieved through several established chemical pathways. A common industrial method involves the oxidation of pyridine (B92270) derivatives. For instance, 5-ethyl-2-methylpyridine (B142974) can be oxidized using nitric acid to yield nicotinic acid, which can then be further functionalized. researchgate.netnih.gov Another significant route is the oxidative ammonolysis of 3-methylpyridine (B133936) (3-picoline) in the gas phase to produce 3-cyanopyridine (B1664610). nih.gov This intermediate can then be hydrolyzed to nicotinic acid amide or directly to nicotinic acid. nih.gov
Historically, the oxidation of quinoline (B57606) or 3-methylpyridine with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) was employed. researchgate.net However, these methods often require harsh conditions and can generate significant waste. researchgate.net
A more contemporary and environmentally conscious approach involves enzymatic synthesis. Microbial hydrolytic enzymes, such as nitrilases, can convert 3-cyanopyridine directly to nicotinic acid with high yields and selectivity under mild conditions. frontiersin.orgresearchgate.net For example, Rhodococcus rhodochrous J1 has been shown to catalyze this transformation effectively. frontiersin.org
A patented method describes the synthesis of 2-aminonicotinic acid starting from 2-chloro-3-(trichloromethyl)pyridine. google.com This process involves an initial reaction with liquid ammonia (B1221849) under pressure to form 2-amino-3-(trichloromethyl)pyridine, which is subsequently hydrolyzed under basic conditions to yield the 2-aminonicotinate salt. google.com Adjusting the pH then affords the desired 2-aminonicotinic acid with high purity and yield. google.com
Regioselective Introduction of the Isopropylamino Moiety
The introduction of the isopropylamino group at the 2-position of the nicotinic acid ring is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution reaction on a 2-halonicotinic acid derivative. 2-Chloronicotinic acid is a common starting material for this transformation. chemicalbook.com The reaction involves the displacement of the chlorine atom by isopropylamine (B41738). This reaction's success is predicated on the electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group, which activates the 2-position towards nucleophilic attack.
The synthesis of 2-aminonicotinic acid derivatives often involves the nucleophilic exchange of a chlorine atom in 2-chloro-3-cyanopyridine (B134404) with various amines, such as morpholine, piperidine (B6355638), and pyrrolidine, which suggests a similar approach for introducing the isopropylamino group. nih.gov
Derivatization Strategies and Analogue Synthesis of this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. These derivatization strategies are aimed at exploring the chemical space around this core and generating novel compounds with potentially interesting properties.
Synthesis of Halogenated Isopropylamino-Nicotinic Acid Derivatives
Halogenation of the nicotinic acid ring can significantly alter the electronic properties and reactivity of the molecule. A common method for synthesizing 5-halogenated nicotinic acid involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride hydrochloride, which is then reacted with a halogenating agent like bromine at elevated temperatures. google.com A more recent and environmentally friendlier patented method utilizes a solid halogenated reagent with 3-cyanopyridine in an aprotic solvent, followed by workup and purification to yield 5-halogenated nicotinic acid with high purity. google.com The halogen-metal interconversion reaction is another technique that has been applied to the synthesis of isotopically labeled nicotinic acid, highlighting a potential route for introducing halogens that could be adapted for this compound. nih.gov
Formation of Esters and Amides of this compound
The carboxylic acid functionality of this compound is a prime site for derivatization to form esters and amides.
Esterification: Esters of nicotinic acid can be prepared by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com Another approach involves the reaction of nicotinic acid chloride with an alcohol. google.com For instance, tetrahydrofurfuryl ester of nicotinic acid is synthesized by reacting nicotinic acid chloride with tetrahydrofurfuryl alcohol. google.com A simple method for preparing active esters, such as p-nitrophenyl and N-hydroxysuccinimidyl esters, involves the reaction of the corresponding pyridinecarboxylic acid with thionyl chloride catalyzed by DMF, followed by reaction with the desired alcohol or N-hydroxysuccinimide. nih.gov These active esters are valuable intermediates for further functionalization, particularly for amide synthesis. nih.gov
Amide Synthesis: Amides are commonly synthesized by reacting a carboxylic acid derivative, such as an acid chloride or an ester, with an amine. libretexts.orgsphinxsai.comnih.gov The direct reaction of a carboxylic acid with an amine typically requires high temperatures or the use of coupling reagents. libretexts.org For example, various amide derivatives of nicotinic acid have been synthesized by reacting the acid with different substituted amines. sphinxsai.com A patented process describes the preparation of nicotinic acid amide from nicotinic acid by first forming the ester, which is then treated with ammonium (B1175870) hydroxide. google.com
Multi-component Reactions for Complex Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. mdpi.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. mdpi.com While specific examples involving this compound are not prevalent, the principles of MCRs can be applied to its derivatives. For instance, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating complex amide and peptide-like structures. nih.gov The Doebner reaction, another MCR, can be used to synthesize quinoline-4-carboxylic acids, which are structurally related to nicotinic acid derivatives. nih.gov The development of MCRs involving nicotinic acid derivatives is an active area of research, with methods being developed for the synthesis of functionalized nitriles and esters of 6-alkylsulfanyl-1,4-dihydronicotinic acids. bohrium.comosi.lv
Synthesis of Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities. The synthesis of thiazolidinone derivatives often involves the cyclization of a Schiff base with thioglycolic acid. researchgate.netresearchgate.net In the context of nicotinic acid, a general route involves converting the carboxylic acid to a hydrazide. This hydrazide is then condensed with an aromatic aldehyde to form a Schiff base. nih.gov Subsequent reaction of the Schiff base with thioglycolic acid in a suitable solvent like dry 1,4-dioxane (B91453) yields the corresponding thiazolidinone derivative. nih.gov Another approach involves the reaction of thiosemicarbazones with ethyl bromoacetate (B1195939) in the presence of a base to yield thiazolidin-4-ones. mdpi.com These synthetic strategies can be adapted to this compound to generate novel thiazolidinone-containing molecules.
Green Chemistry Principles in the Synthesis of this compound Analogues
The synthesis of analogues of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries.
A significant advancement in this area is the development of environmentally friendly, solvent- and catalyst-free methods for synthesizing 2-anilino nicotinic acid derivatives, which are structurally analogous to this compound. researchgate.netresearchgate.netresearchgate.net Traditional methods for creating these compounds, such as the Ullman reaction, often necessitate the use of stoichiometric amounts of copper reagents, harmful solvents like DMF or xylene, and long reaction times, resulting in moderate yields and significant environmental concerns. researchgate.netresearchgate.net
In contrast, a greener approach involves the amination of 2-chloronicotinic acid with various primary aromatic amines under solvent- and catalyst-free conditions. researchgate.netresearchgate.netresearchgate.net This method has been shown to produce a range of 2-anilino nicotinic acid derivatives in high yields (good to excellent) with significantly shorter reaction times (15–120 minutes). researchgate.netresearchgate.net The reaction proceeds efficiently at elevated temperatures (around 120°C) without the need for a catalyst, thereby minimizing waste and avoiding the use of hazardous substances. researchgate.net
Another key green chemistry strategy is the use of biocatalysts. Enzymatic synthesis is gaining traction for the production of nicotinic acid and its derivatives. frontiersin.org For instance, nitrilase enzymes from microorganisms like Gordonia terrae and Rhodococcus rhodochrous J1 can convert 3-cyanopyridine to nicotinic acid with high efficiency and selectivity under mild reaction conditions. frontiersin.orgnih.gov This biocatalytic route avoids the harsh reagents and conditions associated with traditional chemical synthesis, such as the oxidation of 3-methylpyridine with nitric acid, which generates potent greenhouse gases like nitrous oxide. nih.govresearchgate.net The application of whole-cell biocatalysts, which can be immobilized and reused for multiple batch cycles, further enhances the sustainability and cost-effectiveness of this approach. frontiersin.org
The principles of green chemistry applied to the synthesis of 2-(arylamino)nicotinic acid derivatives are summarized in the table below.
| Green Chemistry Principle | Application in Synthesis of 2-(Arylamino)nicotinic Acid Analogues |
| Waste Prevention | Solvent- and catalyst-free methods minimize the generation of waste products. researchgate.netresearchgate.netresearchgate.net |
| Atom Economy | Direct amination of 2-chloronicotinic acid maximizes the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Synthesis | Avoidance of toxic heavy metal catalysts (e.g., copper) and hazardous solvents (e.g., DMF, xylene). researchgate.netresearchgate.net |
| Designing Safer Chemicals | Focus on synthesizing derivatives with potential therapeutic applications while minimizing toxicity. |
| Safer Solvents and Auxiliaries | Elimination of organic solvents in solvent-free reactions or use of water as a solvent in certain biocatalytic processes. researchgate.netresearchgate.netresearchgate.net |
| Design for Energy Efficiency | Shorter reaction times in solvent-free methods can lead to reduced energy consumption compared to traditional reflux conditions. researchgate.netresearchgate.net |
| Use of Renewable Feedstocks | Biocatalytic methods can potentially utilize renewable starting materials. mdpi.com |
| Reduce Derivatives | One-pot syntheses and direct amination strategies reduce the need for protecting groups and intermediate derivatization steps. |
| Catalysis | While some green methods are catalyst-free, the use of highly efficient and selective biocatalysts (enzymes) is a key green approach. frontiersin.orgnih.gov |
Industrial Production Methods and Process Optimization
The industrial production of this compound and its close analogues requires processes that are not only economically viable but also scalable and environmentally responsible. While specific industrial-scale synthesis data for this compound is not widely published, methods for producing structurally similar compounds, such as 2-aminonicotinic acid and nicotinic acid itself, offer valuable insights into potential manufacturing routes and optimization strategies.
A patented synthetic method for 2-aminonicotinic acid highlights a process designed for industrial application. This method starts with 2-chloro-3-trichloromethylpyridine, which is reacted with liquid ammonia under pressure to synthesize 2-amino-3-trichloromethylpyridine. This intermediate is then hydrolyzed under alkaline conditions to form the corresponding salt, and subsequent pH adjustment yields 2-aminonicotinic acid. google.com This process is described as being simple, easy to control, and suitable for industrial production, achieving a product purity of 97% and a total yield of 89.2%. google.com The use of readily available industrial raw materials also provides a significant cost advantage. google.com
For the broader class of nicotinic acids, industrial production has traditionally relied on the oxidation of alkylpyridines. nih.govresearchgate.net For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a major industrial route to nicotinic acid. nih.govresearchgate.net However, this process is associated with the production of nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net
Process optimization in the industrial synthesis of nicotinic acid and its derivatives focuses on improving yield, purity, and environmental footprint. Key areas of optimization include:
Catalyst Development: In the gas-phase oxidation of β-picoline to nicotinic acid, the use of a vanadium oxide catalyst on a high-surface-area titanium dioxide support has been shown to improve yields. google.com
Reaction Conditions: Optimization of temperature, pressure, and reactant feed rates is crucial for maximizing conversion and selectivity. For instance, in the liquid-phase oxidation of 3-methylpyridine, specific concentrations of cobalt and manganese acetate (B1210297) catalysts, along with bromides, at elevated temperature and pressure, have been shown to achieve high conversion and selectivity. nih.gov
Bioprocess Optimization: In biocatalytic production, strategies such as fed-batch reactions are employed to overcome substrate inhibition and increase product titers. For example, a fed-batch process using the whole-cell nitrilase of Gordonia terrae for the conversion of 3-cyanopyridine to nicotinic acid resulted in a high product concentration of 202 g/L. nih.gov Hyperinduction of the nitrilase enzyme through controlled addition of an inducer during fermentation has also been shown to significantly increase catalytic productivity. nih.gov
The table below outlines a comparison of a chemical and a biocatalytic industrial synthesis approach for nicotinic acid derivatives.
| Feature | Chemical Synthesis (e.g., for 2-Aminonicotinic Acid) google.com | Biocatalytic Synthesis (e.g., for Nicotinic Acid) frontiersin.orgnih.gov |
| Starting Material | 2-chloro-3-trichloromethylpyridine | 3-cyanopyridine |
| Key Reagents/Catalysts | Liquid ammonia, sodium hydroxide, hydrochloric acid | Whole-cell nitrilase from microorganisms |
| Reaction Conditions | Pressurized reaction, elevated temperature (90°C for hydrolysis) | Mild conditions (e.g., 40°C, atmospheric pressure) |
| Yield | 89.2% (total) | Can reach 100% conversion |
| Purity | 97% | High, often with high selectivity |
| Key Advantages | Use of common industrial raw materials, high yield and purity | Environmentally friendly, high selectivity, mild conditions |
| Key Challenges | Potential for hazardous intermediates and byproducts | Biocatalyst stability and cost, substrate/product inhibition |
| Process Optimization | Control of reaction parameters (pressure, temperature), efficient purification | Fed-batch strategies, enzyme immobilization, strain improvement |
The development of practical and scalable routes for 2-alkylamino derivatives of pyridine compounds remains an active area of research, with a focus on using readily available and inexpensive starting materials to achieve efficient syntheses. capes.gov.br
Advanced Spectroscopic Characterization of 2 Isopropylamino Nicotinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of 2-(isopropylamino)nicotinic acid and its analogues. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals provide a wealth of information about the number and connectivity of protons in the molecule. For instance, in nicotinic acid, distinct signals are observed for the protons on the pyridine (B92270) ring, with their chemical shifts and coupling constants being highly informative. hmdb.cahmdb.castackexchange.comchemicalbook.com The isopropyl group in this compound would be expected to show a characteristic doublet for the methyl protons and a septet for the methine proton.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. The carboxyl group, the carbons of the pyridine ring, and the carbons of the isopropyl group in this compound would all resonate at characteristic frequencies. hmdb.cachemicalbook.comspectrabase.com For example, in nicotinic acid, the carboxylic carbon and the pyridine ring carbons exhibit distinct chemical shifts. hmdb.cachemicalbook.com
Detailed ¹H and ¹³C NMR data for various related compounds, including derivatives of nicotinic acid, have been reported, providing a valuable reference for the analysis of this compound. awi.de
Table 1: Representative NMR Data for Nicotinic Acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| ¹H | 9.15 | d | D₂O | stackexchange.com |
| ¹H | 8.83 | dd | D₂O | stackexchange.com |
| ¹H | 8.3 | dt | D₂O | stackexchange.com |
| ¹H | 7.6 | m | D₂O | stackexchange.com |
| ¹³C | 166.23 | DMSO-d₆ | chemicalbook.com | |
| ¹³C | 153.18 | DMSO-d₆ | chemicalbook.com | |
| ¹³C | 150.21 | DMSO-d₆ | chemicalbook.com | |
| ¹³C | 136.90 | DMSO-d₆ | chemicalbook.com | |
| ¹³C | 126.66 | DMSO-d₆ | chemicalbook.com | |
| ¹³C | 123.71 | DMSO-d₆ | chemicalbook.com |
Note: Chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as between adjacent protons on the nicotinic acid ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the known assignments of the attached protons. For example, the signals of the pyridine ring protons can be used to identify the corresponding carbon signals. awi.dehmdb.ca
The combined application of these 1D and 2D NMR techniques allows for a complete and detailed structural elucidation of this compound and its derivatives in solution. awi.de
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. The O-H stretch of the carboxylic acid will appear as a broad band, while the C=O stretching vibration will give a strong absorption. The N-H stretching of the secondary amine and the C-H stretching of the isopropyl and pyridine ring will also be present. The C=C and C=N stretching vibrations of the pyridine ring will appear in the fingerprint region. researchgate.netresearchgate.netresearchgate.netnist.gov Studies on nicotinic acid and its derivatives show characteristic peaks for C-H stretching, C=O stretching, and C=C/C=N stretching. researchgate.netresearchgate.netresearchgate.net The position of these bands can be influenced by factors such as hydrogen bonding. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring are often prominent in the Raman spectrum.
Table 2: Characteristic FT-IR Vibrational Frequencies for Nicotinic Acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H (Carboxylic Acid) | Stretching | Broad, ~2500-3300 | nist.gov |
| C-H (Aromatic) | Stretching | ~3070 | researchgate.net |
| C=O (Carboxylic Acid) | Stretching | ~1700 | researchgate.netresearchgate.net |
| C=C, C=N (Pyridine Ring) | Stretching | ~1594 | researchgate.netresearchgate.net |
| C-N | Stretching | ~1303 | researchgate.net |
Note: The exact wavenumbers can vary based on the physical state (solid or solution) and intermolecular interactions.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic pyridine ring and the carboxylic acid group. The amino substituent on the pyridine ring will likely cause a shift in the absorption maxima compared to unsubstituted nicotinic acid. Studies on nicotinic acid and its derivatives show characteristic absorption peaks in the UV region. For instance, nicotinic acid in an acidic solution exhibits peaks at approximately 213 nm and 261 nm. starna.comstarnacells.com The solvent can also influence the position of these absorption maxima. tsijournals.com Irradiation with ultraviolet light can lead to photochemical reactions and changes in the UV spectrum. nih.gov
Table 3: UV-Vis Absorption Maxima for Nicotinic Acid
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| 0.1 M HCl | ~213 | ~261 | starna.comstarnacells.com |
| Ethanol | 262 | japsonline.com |
Note: The absorption maxima and molar absorptivity can be affected by the solvent, pH, and concentration.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode), confirming its molecular weight. uab.edu The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for related nicotinic acid derivatives include the loss of the carboxyl group (as CO₂ or H₂O + CO), cleavage of the bond between the pyridine ring and the amino group, and fragmentation of the isopropyl group. nih.govresearchgate.netresearchgate.netnih.gov The fragmentation of nicotinic acid itself involves the loss of the carboxyl group. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov
X-ray Diffraction Studies for Single Crystal and Powder Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, determine its purity, and distinguish between different polymorphic forms. uky.edu For example, PXRD has been used to characterize different forms of 2-(phenylamino)nicotinic acid. uky.edu Electron diffraction has also been used to determine the crystal structure of nicotinic acid from nanocrystals. nanomegas.com
The crystal structure of nicotinic acid itself has been determined to be monoclinic. researchgate.netnanomegas.com It is expected that the crystal structure of this compound would be influenced by the presence of the isopropylamino group, potentially leading to different packing arrangements and hydrogen bonding networks compared to the parent nicotinic acid.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy, most notably Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. In its native state, this compound is an achiral molecule. It does not possess a stereocenter, nor does it exhibit other forms of chirality like atropisomerism. Therefore, a solution of pure this compound will not produce a signal in a CD experiment.
The applicability of chiroptical spectroscopy arises under specific circumstances:
Derivatization: If a chiral center is introduced into the molecule through a chemical reaction, the resulting derivative would be chiral and thus CD-active. For instance, if the carboxylic acid group were coupled with a chiral amine, the resulting amide would have a stereocenter.
Interaction with a Chiral Environment: When an achiral molecule like this compound binds to a larger chiral molecule, such as a protein or a receptor, it can produce an "induced" circular dichroism (ICD) spectrum. This phenomenon has been observed in studies of nicotinic receptors, where the binding of ligands induces conformational changes that are detectable by CD. nih.govnih.govsci-hub.se For example, CD studies on the extracellular domain of the nicotinic acetylcholine (B1216132) receptor have been used to analyze its secondary structure, which consists of a significant proportion of β-sheet. nih.govsci-hub.se Such an approach could be used to study how this compound or its derivatives interact with their biological targets, providing insight into the binding-site conformation.
Vibrational Circular Dichroism (VCD), another chiroptical technique, provides stereochemical information based on the differential absorption of left and right circularly polarized infrared light. mdpi.com Aided by computational methods like Density Functional Theory (DFT), VCD has proven effective in assigning the absolute configuration of complex molecules, including those with remote chirality centers. mdpi.com While not directly applicable to the parent achiral compound, VCD would be an invaluable tool for the unambiguous stereochemical assignment of any synthesized chiral derivatives of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. youtube.comyoutube.com The molecule this compound itself is not paramagnetic and therefore EPR-silent. However, its structure, featuring a pyridine nitrogen atom and a carboxylic acid group, makes it an excellent ligand for forming coordination complexes with metal ions. nih.govpublisher.agency
When this compound complexes with a paramagnetic transition metal ion, the resulting complex becomes EPR-active. This makes EPR spectroscopy a highly applicable and informative tool for studying these specific derivatives. youtube.comyoutube.com
Applicability and Insights from EPR:
Probing the Coordination Environment: EPR is exceptionally sensitive to the local environment of the paramagnetic center. By analyzing the EPR spectrum of a metal complex, one can deduce critical information about the geometry of the coordination sphere and the nature of the coordinating atoms. nih.govmdpi.com For instance, in a complex with Copper(II) (a d⁹ ion with one unpaired electron), the g-tensor and hyperfine coupling constants extracted from the EPR spectrum can reveal the coordination geometry (e.g., square planar, octahedral) and identify the number of coordinating nitrogen atoms from the ligand. nih.govethz.ch
Studying Metal-Ligand Interactions: Nicotinic acid and its derivatives are known to form stable complexes with various transition metals, including copper (Cu), nickel (Ni), cobalt (Co), and manganese (Mn). nih.govresearchgate.net The EPR parameters of these complexes are directly influenced by the metal-ligand bonding. mdpi.com For a hypothetical complex of this compound with Cu(II), coordination would likely occur through the pyridyl nitrogen and/or the carboxylate oxygen atoms. nih.gov Analysis of the superhyperfine structure in the EPR spectrum could confirm the coordination of the nitrogen atom. nih.gov
Characterization of Paramagnetic States: EPR can identify and characterize different paramagnetic oxidation states of the metal ion within a complex. researchgate.net This is crucial for studying redox processes or catalytic cycles where the metal center changes its oxidation state.
Hypothetical EPR Data for a Cu(II)-[2-(Isopropylamino)nicotinate]₂ Complex:
The table below presents hypothetical, yet representative, EPR parameters for a square planar Cu(II) complex with two molecules of 2-(Isopropylamino)nicotinate acting as bidentate ligands. These values are based on typical data reported for similar Cu(II) complexes with nitrogen and oxygen donor ligands. mdpi.comethz.chresearchgate.net
| Parameter | Hypothetical Value | Information Gleaned |
| g∥ | 2.25 | Indicates a d(x²-y²) ground state, typical for square planar or axially elongated octahedral Cu(II) complexes. |
| g⊥ | 2.06 | Component of the g-tensor perpendicular to the principal axis. |
| A∥(⁶³Cu) | 165 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant with the copper nucleus (I=3/2), providing insight into the covalent character of the metal-ligand bond. |
| A⊥(⁶³Cu) | 15 x 10⁻⁴ cm⁻¹ | Perpendicular component of the copper hyperfine coupling. |
| A∥(¹⁴N) | 12 x 10⁻⁴ cm⁻¹ | Superhyperfine coupling to the coordinated pyridine nitrogen (I=1), confirming nitrogen coordination. |
This data is illustrative and would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations of 2 Isopropylamino Nicotinic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for calculating the optimized molecular geometry and analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
For 2-(isopropylamino)nicotinic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can predict key structural parameters. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The analysis of HOMO and LUMO is critical for understanding chemical reactivity. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. biomedres.us The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scirp.orgbiomedres.us A small energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us These calculations can indicate that charge transfer is likely to occur within the molecule. scirp.org
Table 1: Representative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Atom Connections | Calculated Value |
|---|---|---|
| Bond Length | N(amino)-C(isopropyl) | ~1.47 Å |
| Bond Length | C(ring)-C(carboxyl) | ~1.51 Å |
| Bond Length | C(carboxyl)=O | ~1.22 Å |
| Bond Angle | C(ring)-N(amino)-C(isopropyl) | ~123° |
| Bond Angle | C(ring)-C(carboxyl)=O | ~124° |
| Dihedral Angle | C2-N-C(isopropyl)-C(methyl) | Variable (Conformer Dependent) |
Note: Values are illustrative and based on typical parameters for similar functional groups.
Table 2: Representative Frontier Orbital Energies for this compound using DFT
| Property | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.50 | Electron-donating ability |
| LUMO Energy | -1.75 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.75 | Chemical reactivity and kinetic stability |
Note: Values are illustrative and based on calculations for comparable aromatic and amino acid structures. scirp.orgbiomedres.us
While DFT is a powerful tool, other QM methods like ab initio and semi-empirical calculations are valuable for specific applications. Ab initio methods, like Hartree-Fock, are derived directly from theoretical principles without experimental data. Semi-empirical methods, such as AM1 and PM3, simplify calculations by using parameters derived from experimental results, making them computationally faster for large systems and extensive conformational searches. uni-muenchen.de
For this compound, these methods are particularly useful for conformational analysis. The molecule has several rotatable bonds, including the bond between the pyridine (B92270) ring and the amino group, the N-C bond of the isopropyl group, and the C-C bond of the carboxylic acid. Rotation around these bonds gives rise to various conformers with different energies.
Semi-empirical and ab initio calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This analysis identifies the most stable, low-energy conformers and the energy barriers between them. Such studies on the related nicotinic acid have been used to compare theoretical predictions with experimental data on structure and energetics. ulisboa.pt
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. uiuc.edu These simulations are invaluable for conformational sampling and understanding the influence of the solvent environment. nih.govnih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for the system. This allows for the observation of how the molecule flexes, rotates, and interacts with its surroundings on a timescale from picoseconds to microseconds. nih.gov
MD simulations enhance conformational analysis by revealing the range of accessible conformations in a solution, which can differ from the minimum energy structure in a vacuum. nih.gov The simulation can show how the isopropyl and carboxylic acid groups move relative to the pyridine ring. Furthermore, MD is crucial for studying solvation effects. It can detail the formation and dynamics of hydrogen bonds between the molecule's carboxylic acid and amino groups and the surrounding water molecules, providing insight into its solubility and the stability of different conformations in an aqueous environment. nih.gov
Molecular Docking Studies for Predictive Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govjosa.ro This method is central to drug discovery for predicting binding affinity and understanding the mechanism of action. josa.ro
In a docking study of this compound, the molecule would be treated as a flexible ligand and docked into the binding site of a biologically relevant receptor. The process involves two main steps: sampling different conformations of the ligand within the binding site and scoring these poses based on a function that estimates the binding free energy.
The results of a docking simulation provide a binding score (e.g., in kcal/mol) and a predicted binding pose. josa.ro This pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues of the target. nih.govmdpi.com For this compound, key interactions would likely involve the carboxylic acid group (as a hydrogen bond donor/acceptor) and the pyridine nitrogen (as a hydrogen bond acceptor). The isopropyl group could engage in hydrophobic interactions. These studies help rationalize the compound's biological activity and can guide the design of derivatives with improved binding. mdpi.com
Table 3: Representative Molecular Docking Results for a Ligand-Protein Complex
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Arg, Asp, Tyr, Phe |
| Hydrogen Bonds | Carboxylic acid with Arg; Pyridine N with Tyr |
| Hydrophobic Interactions | Isopropyl group with Phe |
Note: Data is hypothetical and illustrates typical outputs from a molecular docking simulation. josa.romdpi.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by developing a mathematical equation that relates calculated molecular descriptors (numerical representations of molecular properties) to an observed activity or property. nih.gov
For this compound and its analogues, a QSAR study would involve:
Data Set: Assembling a series of related compounds with measured biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional (e.g., molecular weight), topological, geometric, and electronic (e.g., HOMO/LUMO energies, dipole moment) descriptors.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to create a model that predicts activity based on the most relevant descriptors. mdpi.com
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation, q²) and external validation techniques (r²). mdpi.com
A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. mdpi.comnih.gov
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Modeling
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment |
| Steric | Molecular Volume, Surface Area, Verloop parameters |
| Hydrophobic | LogP (Partition Coefficient) |
| Topological | Connectivity Indices |
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry, particularly DFT, is highly effective for elucidating reaction mechanisms. mdpi.com By modeling the potential energy surface of a chemical reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
For this compound, theoretical methods can investigate various potential reactions. These could include metabolic transformations, degradation pathways, or synthetic reactions. For example, calculations could explore the mechanism of esterification or amidation at the carboxylic acid group, electrophilic substitution on the pyridine ring, or oxidation of the secondary amine.
The process involves calculating the energy profile along a reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. Such studies can also clarify the role of solvents or catalysts in the reaction. mdpi.com
Chemical Reactivity and Transformation Pathways of 2 Isopropylamino Nicotinic Acid
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In the case of 2-(Isopropylamino)nicotinic acid, the pyridine ring is rendered electrophilic by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. This makes the ring susceptible to attack by nucleophiles.
The position of substitution is directed by the existing substituents. The isopropylamino group at the 2-position and the carboxylic acid at the 3-position influence where incoming nucleophiles will attack. Generally, nucleophilic attack on pyridine rings is favored at the ortho and para positions relative to the ring nitrogen because the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom. wikipedia.org
For this compound, this means that positions 4 and 6 are the most likely sites for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com A nucleophile adds to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. Subsequently, a leaving group, typically a halide if present, is expelled, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.comwikipedia.org
It is important to note that while the SNAr mechanism is common, other pathways for nucleophilic aromatic substitution exist, such as the benzyne (B1209423) mechanism, which involves an elimination-addition process. masterorganicchemistry.comkhanacademy.org However, the SNAr pathway is generally more prevalent for activated heterocyclic systems like substituted pyridines. wikipedia.org The reactivity of pyridines in SNAr reactions is often greater than that of their benzene (B151609) analogues. wikipedia.org
Oxidation and Reduction Pathways of the Nicotinic Acid and Isopropylamino Moieties
The nicotinic acid and isopropylamino moieties of this compound exhibit distinct reactivities towards oxidation and reduction.
Oxidation:
The nicotinic acid portion, a derivative of niacin, can be involved in oxidation-reduction reactions. nih.govnih.gov In biological systems, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a derivative of niacin, acts as a crucial coenzyme in numerous redox reactions, accepting a hydride ion to form NADH. libretexts.org Chemically, the pyridine ring itself is relatively resistant to oxidation, but the side chains can be susceptible. The isopropylamino group can be oxidized. For instance, the oxidation of similar compounds, like 3-picoline, to nicotinic acid often proceeds through the oxidation of the methyl group to an aldehyde and then to a carboxylic acid. mdpi.com In the case of the isopropylamino group, oxidation could potentially lead to the formation of a nitroso or nitro derivative, or even cleavage of the C-N bond under harsh conditions.
Reduction:
The carboxylic acid group of the nicotinic acid moiety can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. fiveable.me Borane (BH₃) is another reagent capable of selectively reducing carboxylic acids. fiveable.me
The pyridine ring can also be reduced, typically through catalytic hydrogenation. This would result in the formation of the corresponding piperidine (B6355638) derivative. The conditions for this reduction, such as the choice of catalyst (e.g., platinum, palladium, rhodium) and reaction parameters (temperature, pressure), would influence the outcome and selectivity.
Electrophilic Aromatic Substitution Reactions on the Pyridine Core
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Unlike benzene, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. This effect makes the ring less nucleophilic. masterorganicchemistry.com
When electrophilic substitution does occur on a pyridine ring, it is typically directed to the 3- and 5-positions (meta to the nitrogen). This is because the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized as one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom.
In this compound, the situation is more complex due to the presence of two substituents. The isopropylamino group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the 3-position is already occupied by the carboxylic acid. Therefore, electrophilic substitution would be most likely to occur at the 5-position.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid to generate the nitronium ion, NO₂⁺) and sulfonation (using fuming sulfuric acid to generate SO₃). masterorganicchemistry.com
Functional Group Interconversions of the Carboxylic Acid and Amine Groups
The carboxylic acid and secondary amine functionalities in this compound are amenable to a wide range of interconversions, a cornerstone of organic synthesis for creating molecular diversity. fiveable.mefiveable.me
Carboxylic Acid Interconversions:
The carboxylic acid group can undergo several transformations:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.
Amide Formation: Reaction with a primary or secondary amine, often activated by a coupling agent, forms an amide.
Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride.
Reduction to an Alcohol: As mentioned previously, strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol. fiveable.me
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide.
Amine Group Interconversions:
The secondary isopropylamino group can also be modified:
N-Alkylation/N-Arylation: The amine can act as a nucleophile to react with alkyl halides or other electrophiles, leading to a tertiary amine.
Acylation: Reaction with an acyl chloride or anhydride (B1165640) forms an N-acyl derivative (an amide).
Oxidation: As discussed earlier, the amine can be oxidized to various functional groups.
These interconversions allow for the synthesis of a wide array of derivatives from the this compound scaffold. slideshare.netorganic-chemistry.org
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Secondary Amine | Alkyl Halide | Tertiary Amine |
| Secondary Amine | Acyl Chloride | Amide (N-Acyl) |
Cyclization and Rearrangement Reactions Involving the this compound Scaffold
The structure of this compound, with its adjacent amino and carboxylic acid groups, provides a template for various cyclization reactions to form fused heterocyclic systems.
One of the most common cyclization reactions for a 2-aminonicotinic acid derivative is the formation of a pyrido[2,3-d]pyrimidine (B1209978) ring system. This can be achieved by reacting the this compound with a one-carbon synthon, such as formamide (B127407) or a trialkyl orthoformate. The reaction proceeds through initial formation of an amidine or related intermediate, followed by intramolecular cyclization and dehydration.
Additionally, rearrangement reactions could potentially occur under specific conditions. For instance, certain substituted pyridines can undergo rearrangements, although this is less common for this particular substitution pattern. More relevant are intramolecular reactions that lead to new ring systems. For example, if the carboxylic acid is first converted to a more reactive derivative like an acyl chloride, it could potentially react with the nitrogen of the isopropylamino group to form a four-membered ring, though this would be strained.
The specific conditions of the reaction (temperature, solvent, catalyst) would be crucial in determining the outcome of these cyclization and rearrangement processes.
| Reactant(s) with this compound | Resulting Fused Ring System | Reaction Type |
| Formamide or Trialkyl Orthoformate | Pyrido[2,3-d]pyrimidine | Cyclization |
Coordination Chemistry of 2 Isopropylamino Nicotinic Acid As a Ligand
Ligand Design and Potential Coordination Modes (e.g., N,O-chelation)
The structure of 2-(Isopropylamino)nicotinic acid features two primary donor sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The key feature of this ligand is the potential for the formation of a stable five-membered chelate ring through simultaneous coordination of the pyridine nitrogen and one of the carboxylate oxygen atoms (N,O-chelation). This bidentate coordination mode is a common and stabilizing feature in the chemistry of 2-picolinic acid and its derivatives.
Potential Coordination Modes of this compound:
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (N) | Coordination through the pyridine nitrogen atom only. | Transition metals, Main group metals |
| Monodentate (O) | Coordination through one of the carboxylate oxygen atoms. | Hard metal ions |
| Bidentate (N,O-chelation) | Formation of a five-membered chelate ring involving the pyridine nitrogen and a carboxylate oxygen. | Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) |
| Bridging (O,O') | The carboxylate group bridges two metal centers. | Can lead to polynuclear complexes |
Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals
The synthesis of metal complexes with this compound would likely follow standard procedures for related pyridinecarboxylic acid ligands. A typical synthetic route would involve the reaction of a soluble metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with alcohols (methanol, ethanol), water, or their mixtures being common choices. The reaction conditions, such as temperature and pH, would be critical parameters to control the formation and crystallization of the desired complex.
Hypothetical Synthetic Protocol: A solution of this compound in a suitable solvent would be treated with a stoichiometric amount of a metal salt solution. The reaction mixture would be stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complex, if precipitated, would be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. Single crystals suitable for X-ray diffraction could potentially be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.
Characterization of the synthesized complexes would employ a range of spectroscopic and analytical techniques to determine their composition and structure.
Common Characterization Techniques:
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determination of the empirical formula and ligand-to-metal ratio. |
| Infrared (IR) Spectroscopy | Identification of coordination sites by observing shifts in the vibrational frequencies of the C=O, C=N, and N-H bonds. |
| UV-Visible Spectroscopy | Information on the electronic transitions and coordination geometry of the metal ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, to elucidate the structure in solution. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes in solution. |
Structural Elucidation of Coordination Complexes via X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of coordination complexes. For complexes of this compound, this technique would provide invaluable information on:
Coordination Geometry: The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: Precise measurements of the metal-ligand bond distances and the angles within the coordination sphere.
Intra- and Intermolecular Interactions: Identification of hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the crystal packing.
Based on related structures, it is anticipated that the ligand would act as a bidentate N,O-chelating agent, leading to the formation of monomeric or polymeric structures depending on the metal ion, the counter-ion, and the presence of co-ligands.
Spectroscopic and Electronic Properties of this compound Metal Complexes
The spectroscopic and electronic properties of the metal complexes would be intrinsically linked to the nature of the metal ion and the coordination environment imposed by the this compound ligand.
Expected Spectroscopic Features:
Infrared (IR) Spectroscopy: A significant shift in the ν(C=O) stretching frequency of the carboxylic acid group to a lower wavenumber upon coordination would be a key indicator of carboxylate binding. Similarly, changes in the vibrational modes of the pyridine ring would confirm the involvement of the pyridine nitrogen in coordination.
The electronic properties, such as the HOMO-LUMO gap, could be investigated using computational methods (e.g., Density Functional Theory, DFT) to complement the experimental data and provide insights into the reactivity and potential applications of the complexes.
Applications of Coordination Complexes in Catalysis and Chemical Sensing
While no specific applications for complexes of this compound have been reported, the structural features of the ligand suggest potential in several areas, drawing parallels with other pyridine-carboxylate complexes.
Potential Applications:
Catalysis: The coordination of the ligand to a metal center can create a catalytically active site. The steric bulk of the isopropyl group could play a crucial role in influencing the selectivity of catalytic reactions, such as oxidation, reduction, or polymerization. The Lewis acidity of the coordinated metal ion would also be a key factor.
Chemical Sensing: The pyridine nitrogen and carboxylate oxygen atoms provide potential binding sites for analytes. The interaction of an analyte with the metal complex could lead to a detectable change in its spectroscopic properties (e.g., a change in color or fluorescence), forming the basis for a chemical sensor. The design could involve the displacement of a weakly bound solvent molecule or a change in the coordination geometry upon analyte binding.
Further research is necessary to synthesize and test the efficacy of these complexes in such applications. The unique steric and electronic properties endowed by the 2-isopropylamino substituent could lead to novel and enhanced functionalities compared to simpler nicotinic acid derivatives.
Advanced Research Applications of 2 Isopropylamino Nicotinic Acid and Its Derivatives in Chemical Biology and Material Science
Utility as a Synthetic Building Block in Complex Organic Synthesis
The nicotinic acid moiety is a valuable and versatile starting material for the synthesis of more complex heterocyclic compounds. google.comnih.gov Its chemical structure allows for various modifications, such as substitutions on the pyridine (B92270) ring or alterations to the carboxylic acid group, enabling the creation of a diverse library of derivatives. nih.gov The synthesis of 2-substituted aryl derivatives from nicotinic acid is a common strategy to produce compounds with potential therapeutic value. chemistryjournal.net For instance, nicotinoyl chloride, an activated form of nicotinic acid, can be readily reacted with other molecules, like 4-aminomethylbenzoate, to build more elaborate structures. nih.gov This adaptability makes nicotinic acid and its analogues, including 2-(isopropylamino)nicotinic acid, crucial intermediates in the development of biologically active molecules for industrial-scale production. google.com
In Vitro Assessment of Biological Activities
Derivatives of this compound have undergone extensive in vitro evaluation to determine their potential as therapeutic agents. These studies have unveiled a broad spectrum of biological activities, from combating microbial infections to targeting cancer cells and mitigating inflammation.
Derivatives of nicotinic acid have demonstrated significant potential as antimicrobial and antifungal agents, addressing the critical challenge of drug-resistant pathogens. nih.govresearchgate.net Research has shown that incorporating the nicotinic acid moiety into various chemical structures can yield compounds active against a range of microbes, including multi-drug resistant bacteria. researchgate.net
Studies have explored different classes of nicotinic acid derivatives. Acylhydrazone derivatives, for example, have shown very significant activity against Gram-positive bacteria and moderate activity against fungi of the Candida genus. nih.gov Similarly, newly synthesized nicotinamides, derived from nicotinic acid and thiocarbohydrazones, have been tested against several pathogens. nih.gov One such derivative, NC 3, was particularly effective at inhibiting the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM, while another, NC 4, was able to completely inhibit C. albicans at concentrations below 1 mM. nih.gov
Dipeptide derivatives based on a nicotinamide (B372718) structure have also been evaluated. nih.gov These compounds showed good activity, with Minimum Inhibitory Concentration (MIC) values against Bacillus subtilis, Escherichia coli, and Candida albicans often recorded at 160 µg/mL. nih.gov The fungicidal activity of nicotinamide derivatives is an area of active investigation, with some compounds showing potent effects against fluconazole-resistant C. albicans strains by disrupting the fungal cell wall. nih.gov
| Compound/Derivative Class | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Acylhydrazones | Gram-positive bacteria | Very significant activity | nih.gov |
| Acylhydrazones | Candida sp. | Slightly worse activity than against bacteria | nih.gov |
| Nicotinamide Derivative (NC 3) | P. aeruginosa, K. pneumoniae | Significant inhibition at 0.016 mM | nih.gov |
| Nicotinamide Derivative (NC 4) | C. albicans | Complete inhibition below 1 mM | nih.gov |
| Dipeptide Derivatives (e.g., Compound 4) | B. subtilis, E. coli, C. albicans | MIC of 160 µg/mL | nih.gov |
| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | Potent activity (MIC: 0.125–1 µg/mL) | nih.gov |
The nicotinic acid scaffold is a key feature in the design of novel anticancer agents, particularly those targeting specific molecular pathways involved in tumor growth. nih.govbenthamscience.com A significant focus of this research has been the development of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.govnih.gov
One study detailed the synthesis of a nicotinic acid-based derivative, compound 5c, which exhibited potent cytotoxicity against various human cancer cell lines. nih.gov This compound demonstrated a high inhibitory effect on VEGFR-2 with an IC₅₀ value of 0.068 μM and induced apoptosis in cancer cells. nih.gov Other research efforts have produced a series of new nicotinamide derivatives designed as VEGFR-2 inhibitors. nih.gov Among these, compound 10 showed the most potent anti-proliferative activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 9.80 μM and 15.40 μM, respectively. nih.gov These values are comparable to the standard drug Sorafenib. nih.gov
The cytotoxic effects of these derivatives are not limited to VEGFR-2 inhibition. Studies have shown that various nicotinic acid derivatives possess broad anti-proliferative activities. nih.govmdpi.com For instance, certain α-aminophosphonate derivatives have demonstrated significant cytostatic effects on tumor cell lines originating from the breast and prostate. mdpi.com
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Compound 5c | VEGFR-2 Inhibition | HCT-15, PC-3, CF-295 | 0.068 (VEGFR-2) | nih.gov |
| Compound 10 | VEGFR-2 Inhibition | HepG-2 | 9.80 | nih.gov |
| Compound 10 | VEGFR-2 Inhibition | HCT-116 | 15.40 | nih.gov |
| Compound 7 | VEGFR-2 Inhibition | HepG-2 | 15.50 | nih.gov |
| Compound 7 | VEGFR-2 Inhibition | HCT-116 | 15.70 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 Inhibition | HepG-2 | 7.40 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 Inhibition | HCT-116 | 9.30 | nih.gov |
Nicotinic acid and its derivatives have been investigated for their ability to modulate inflammatory responses and alleviate pain. chemistryjournal.netnih.gov Studies have shown that nicotinic acid itself can inhibit aspects of the inflammatory response. nih.govnih.gov In vivo experiments have demonstrated its ability to reduce paw edema induced by carrageenan in rats and inhibit the nociceptive response in mouse models of inflammatory pain. nih.gov
Synthetic derivatives have been developed to enhance these properties. Two series of novel compounds derived from the nicotinic acid scaffold exhibited significant anti-inflammatory activity in vitro. nih.gov The most active of these compounds were found to inhibit inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in stimulated macrophage cells, with a potency comparable to ibuprofen. nih.gov Research has also highlighted 2-Aryl nicotinic acid derivatives as promising analgesic and anti-inflammatory agents. chemistryjournal.net For example, 2-(2,3-xylylamino)-nicotinic acid was shown to have analgesic effects in the phenylbenzoquinone-induced writhing test in mice. google.com
| Compound/Derivative Class | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| Nicotinic Acid | Carrageenan-induced paw edema (rats) | Inhibited paw edema | nih.gov |
| Nicotinic Acid | Formalin-induced nociception (mice) | Inhibited both phases of nociceptive response | nih.gov |
| Novel Nicotinic Acid Derivatives (e.g., 4h, 5b) | LPS-stimulated RAW 264.7 macrophages | Inhibited TNF-α, IL-6, iNOS, and COX-2 levels, comparable to ibuprofen | nih.gov |
| 2-(2,3-xylylamino)-nicotinic acid | Phenylbenzoquinone-induced writhing (mice) | Dose of 54 mg/kg prevented fits in 50% of animals | google.com |
The antioxidant potential of nicotinic acid derivatives is another area of significant research interest. Oxidative stress is implicated in numerous diseases, and compounds that can mitigate it are of great therapeutic value. Studies have shown that nicotinic acid supplementation can up-regulate proteins that protect mitochondria from reactive oxygen species (ROS), such as superoxide (B77818) dismutase 2 (SOD2) and SIRT3. mdpi.com
Specific derivatives have been designed to possess dual functions, acting as both cytotoxic and antioxidant agents. nih.gov For instance, the nicotinic acid derivative known as compound 5c, which showed potent anticancer activity, also exhibited an antioxidant capacity nearly comparable to that of ascorbic acid, as measured by its effect on SOD levels. nih.gov The ability of certain nicotinic acid derivatives to act as antioxidants further enhances their profile as potential agents for treating complex diseases like cancer, where inflammation and oxidative stress play a role. researchgate.net
The search for new antiepileptic drugs has led researchers to explore various heterocyclic compounds, including derivatives of nicotinic acid. eurekaselect.com The core structure, containing an aryl ring and an amidic group, is found in a number of existing antiepileptic drugs. mdpi.com
Preclinical studies have evaluated the anticonvulsant activity of specific nicotinic acid derivatives. One such study focused on nicotinic acid benzylamide (Nic-BZA), examining its effectiveness in the maximal electroshock (MES)-induced seizure model in mice, which is predictive of efficacy against generalized tonic-clonic seizures. nih.gov The results showed that Nic-BZA produced clear, time-dependent anticonvulsant activity. The median effective dose (ED₅₀) required to protect against seizures varied with time after administration, ranging from 35.7 mg/kg to 84.0 mg/kg following intraperitoneal injection. nih.gov These findings suggest that derivatives of nicotinic acid could be advantageous as potential antiepileptic agents for controlling seizure attacks. nih.gov
Agrochemical Applications and Phytotoxicity Studies
The unique chemical structure of nicotinic acid and its derivatives has prompted extensive research into their potential as agrochemicals. The pyridine ring, a core component of these compounds, is a key moiety in numerous existing pesticides. usda.govnih.gov
Herbicidal Efficacy and Structure-Activity Relationships
While direct studies on the herbicidal efficacy of this compound are not extensively documented in publicly available research, the broader class of nicotinic acid derivatives has shown significant promise as herbicides. usda.govnih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the herbicidal activity and selectivity of these compounds.
For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have been synthesized and tested for their herbicidal properties. usda.govnih.gov These studies reveal that the nature and substitution pattern of the aryl group, as well as the substituents on the nicotinamide scaffold, play a critical role in determining the phytotoxicity.
One notable finding from this research is that compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) exhibited excellent herbicidal activity against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 μM. This was significantly more potent than the commercial herbicide clomazone (B1669216) (IC₅₀ of 125 μM) under the same conditions. usda.govnih.gov
| Compound | Target Weed | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed (Lemna paucicostata) | 7.8 | usda.govnih.gov |
| Clomazone (Commercial Herbicide) | Duckweed (Lemna paucicostata) | 125 | usda.govnih.gov |
| Propanil (Commercial Herbicide) | Duckweed (Lemna paucicostata) | 2 | nih.gov |
The SAR studies on these nicotinamides indicated that electron-withdrawing groups on the benzyl (B1604629) ring generally enhance herbicidal activity. usda.gov This suggests that for this compound, modifications to the isopropylamino group or the carboxylic acid functionality could be explored to develop potent and selective herbicides. Further research focusing on the specific structure of this compound is warranted to determine its herbicidal potential and establish its SAR.
Insecticidal Activity Investigations
Nicotinic acid derivatives have a long history of use as insecticides, with nicotine (B1678760) itself being one of the earliest known plant-derived insecticides. researchgate.net The pyridine nucleus in these compounds is a key feature that contributes to their toxicity in insects. researchgate.net
Research into synthetic derivatives of nicotinic acid has aimed to develop new insecticidal agents with improved properties. Studies have shown that modifications at the third position of the pyridine ring can significantly impact insecticidal activity. researchgate.net For example, the synthesis of various nicotinic acid derivatives, including those with urea (B33335) and hydrazone functionalities, has yielded compounds with promising activity against several insect pests. researchgate.net
While specific data on the insecticidal activity of this compound is limited, the general findings for related compounds suggest that the amino substituent at the 2-position could influence the molecule's interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs), a common target for insecticides. Further screening of this compound and its derivatives against a range of insect pests is necessary to evaluate their potential in this area.
Environmental Remediation Applications
The chemical properties of nicotinic acid and its derivatives also make them interesting candidates for applications in environmental remediation, particularly in the degradation of organic pollutants and the removal of contaminants from water.
Photocatalytic Degradation of Organic Pollutants
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and light to break down organic pollutants into less harmful substances. While research has focused on the photocatalytic degradation of nicotine as a pollutant using catalysts like titanium dioxide (TiO₂) researchgate.netibimapublishing.comnih.gov, there is an emerging interest in the potential of nicotinic acid derivatives themselves to act as or be part of photocatalytic systems.
Studies on the photocatalytic degradation of nicotine have shown that it can be effectively decomposed in aqueous solutions under UV irradiation in the presence of a suitable photocatalyst. nih.gov For example, using commercial ZnO and TiO₂ catalysts, significant degradation of nicotine was achieved within one hour. nih.gov
| Catalyst | Pollutant | Degradation (%) in 1 hour | Reference |
|---|---|---|---|
| ZnO | Nicotine | ~98% | nih.gov |
| TiO₂ | Nicotine | ~88% | nih.gov |
The potential for this compound or its derivatives to be involved in photocatalytic processes, either as the target pollutant or as a component of a novel photocatalyst, remains an area for future investigation. Its structure, containing both a pyridine ring and an amino acid-like moiety, could offer unique electronic properties beneficial for such applications.
Adsorption Studies for Contaminant Removal
Adsorption is a widely used technique for removing contaminants from water, and the development of effective adsorbent materials is a key area of research. Nicotinic acid has been studied as a model compound for the adsorption of emerging contaminants from aqueous solutions.
Research has demonstrated that activated hydrochars derived from various biomass sources can effectively adsorb nicotinic acid. researchgate.net The adsorption capacity is influenced by the chemical nature of the adsorbent and the presence of specific functional groups on its surface. For instance, activated hydrochar from olive stone, when activated with CO₂, showed a high adsorption capacity for nicotinic acid. researchgate.net More recently, density functional theory (DFT) calculations have been used to study the adsorption of nicotinic acid on Ti-doped graphene, suggesting that such nanomaterials could serve as efficient adsorbents. biointerfaceresearch.com
| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Activated hydrochar (from olive stone with CO₂ activation) | Nicotinic acid | 81.93 | researchgate.net |
| Ti-doped Graphene (Theoretical) | Nicotinic acid | N/A (Favorable adsorption predicted) | biointerfaceresearch.com |
These findings suggest that materials could be designed to specifically adsorb this compound or that this compound itself could be incorporated into polymers or other materials to create novel adsorbents for other contaminants. The isopropylamino group would likely alter the adsorption characteristics compared to nicotinic acid, potentially leading to different selectivities for various pollutants.
Exploration in Molecular Recognition and Biological Target Engagement
The ability of a molecule to selectively bind to a biological target is fundamental to its function in chemical biology and drug discovery. Nicotinic acid and its analogs are known to interact with specific G protein-coupled receptors (GPCRs). zen-bio.comnih.govnih.govcaldic.com
The discovery of the high-affinity nicotinic acid receptor, HM74A (also known as GPR109A), and the low-affinity receptor, HM74, has provided a molecular basis for the biological effects of these compounds. zen-bio.comnih.govcaldic.com Studies on these receptors have utilized various nicotinic acid analogs to probe the structural requirements for binding and activation.
For example, the potency of different analogs at the HM74A receptor has been characterized using [³⁵S]GTPγS binding assays. zen-bio.com These studies have revealed that even small modifications to the nicotinic acid scaffold can significantly impact receptor affinity and efficacy.
| Compound | Receptor | Pharmacological Effect | Reference |
|---|---|---|---|
| Nicotinic acid | HM74A (High-affinity) | Agonist | zen-bio.comnih.gov |
| 5-Methyl pyrazole-3-carboxylic acid | HM74A | Displaces nicotinic acid | zen-bio.com |
| 5-Methyl nicotinic acid | HM74A | Displaces nicotinic acid | zen-bio.com |
| Nicotinamide | HM74A | Very weak agonist | zen-bio.com |
The presence of the isopropylamino group at the 2-position of the pyridine ring in this compound would present a distinct steric and electronic profile compared to nicotinic acid itself. This substitution could lead to altered selectivity and affinity for known nicotinic acid receptors or enable binding to entirely new biological targets. Investigating the molecular recognition properties of this compound is a promising avenue for discovering novel probes for chemical biology or leads for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Isopropylamino)nicotinic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between nicotinic acid derivatives and isopropylamine. For example, analogous compounds like 2-(methylamino)nicotinic acid are synthesized via coupling reactions under reflux in polar aprotic solvents (e.g., DMF) . Purity optimization requires recrystallization from ethanol/water mixtures and characterization via HPLC (C18 column, 0.1% TFA in mobile phase) to confirm >98% purity .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH3; δ 3.5–4.0 ppm for CH) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 195.1 (calculated for C9H12N2O2) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Under acidic conditions (pH < 3), protonation of the pyridine nitrogen may alter solubility and reactivity. Stability studies (via UV-Vis at λmax ~260 nm) show degradation follows first-order kinetics at pH > 7 due to hydrolysis of the isopropylamino group. Buffered solutions (pH 4–6) are optimal for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields during the synthesis of this compound?
- Methodological Answer : Discrepancies in yields often arise from solvent polarity or temperature variations. A fractional factorial design (e.g., varying solvent [DMF vs. THF], temperature [60–100°C], and catalyst [EDC/HOBt]) can identify critical parameters. For example, DMF increases coupling efficiency by 20% compared to THF due to better amine activation .
Q. How can isotopic labeling (e.g., 14C) be employed to study the metabolic pathways of this compound in NAD+ biosynthesis?
- Methodological Answer : Radiolabeled [carboxyl-14C]nicotinic acid analogs are incubated with NAD+ synthase enzymes. LC-MS/MS tracks incorporation into NAD+ intermediates (e.g., nicotinic acid mononucleotide). Comparative studies with unlabeled analogs reveal competitive inhibition or metabolic branching points .
Q. What computational methods predict the acid dissociation constants (pKa) of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with solvation models (e.g., COSMO-RS) calculates pKa values for the carboxylic acid (predicted ~2.8) and pyridine nitrogen (predicted ~4.5). Experimental validation via potentiometric titration (e.g., using 0.1 M HCl/NaOH) confirms computational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
